(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in scientific research. It is characterized by its unique molecular structure, which includes a benzothiazole moiety and a nitrobenzoyl group. The compound's molecular formula is and it has a molecular weight of approximately .
Source: The compound can be sourced from chemical suppliers and is often utilized in various research applications, particularly in the fields of medicinal chemistry and materials science.
Classification: This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of (Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves several key steps:
Technical details regarding temperature, reaction times, and solvent choices are critical for optimizing yield and purity during synthesis.
The molecular structure of (Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be described as follows:
The InChI representation for this compound is InChI=1S/C18H15N3O6S/c1-26-11-7-8-14-15(9-11)28-18(20(14)10-16(22)27-2)19-17(23)12-5-3-4-6-13(12)21(24)25/h3-9H,10H2,1-2H3 .
(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for (Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate largely depends on its interactions at the molecular level:
Quantitative structure–activity relationship studies could provide further insights into its action mechanisms.
The physical and chemical properties of (Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate include:
These properties are crucial for determining suitable storage conditions and potential applications in research.
(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has several promising applications:
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: